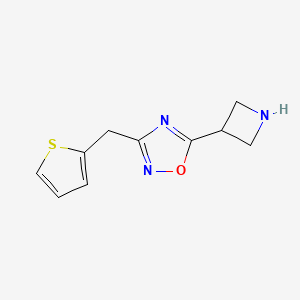![molecular formula C23H28N2O5 B12103300 Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate](/img/structure/B12103300.png)
Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by its molecular formula C23H28N2O5 and a molecular weight of 412.48 g/mol . This compound is often utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BOC-GLY-PHE-OBZL typically involves the protection of amino acids and subsequent coupling reactions. The process begins with the protection of glycine and phenylalanine using tert-butoxycarbonyl (BOC) and benzyl ester (OBZL) groups, respectively. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of BOC-GLY-PHE-OBZL follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions, such as temperature and pH, are employed to enhance yield and purity. Solid-phase peptide synthesis (SPPS) is often used, where the compound is synthesized on a resin support, allowing for efficient purification and isolation .
Análisis De Reacciones Químicas
Types of Reactions
BOC-GLY-PHE-OBZL undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the BOC and OBZL protecting groups using acids like trifluoroacetic acid (TFA) or hydrogenation, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents like DCC and HOBt.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for BOC removal and hydrogenation for OBZL removal.
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences, depending on the amino acids or peptides coupled with BOC-GLY-PHE-OBZL .
Aplicaciones Científicas De Investigación
BOC-GLY-PHE-OBZL is widely used in scientific research, particularly in:
Mecanismo De Acción
The mechanism of action of BOC-GLY-PHE-OBZL involves its role as a protected amino acid in peptide synthesis. The BOC group protects the amino group, preventing unwanted side reactions during peptide bond formation. The OBZL group protects the carboxyl group, allowing for selective deprotection and coupling reactions . These protecting groups are removed under specific conditions to yield the desired peptide or protein product .
Comparación Con Compuestos Similares
Similar Compounds
BOC-GLU-OBZL: N-[(tert-Butoxycarbonyl)glutamic acid benzyl ester], used in similar peptide synthesis applications.
BOC-PRO-HYP-GLY-OBZL: N-[(tert-Butoxycarbonyl)prolyl-hydroxyprolyl-glycine benzyl ester], used in collagen peptide synthesis.
BOC-ALA-HYP-GLY-OBZL: N-[(tert-Butoxycarbonyl)alanyl-hydroxyprolyl-glycine benzyl ester], also used in collagen peptide synthesis.
Uniqueness
BOC-GLY-PHE-OBZL is unique due to its specific combination of glycine and phenylalanine, which imparts distinct properties to the peptides synthesized using this compound. Its use in solid-phase peptide synthesis allows for efficient and high-yield production of peptides with precise sequences .
Propiedades
IUPAC Name |
benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(28)24-15-20(26)25-19(14-17-10-6-4-7-11-17)21(27)29-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDLKMXLBSHCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)










![ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12103272.png)
![(4-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl)methyl 3,5-bis(3-methylbut-2-enyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12103274.png)
![2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)
